5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid chemical properties
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid chemical properties
This technical guide details the chemical properties, synthesis, and reactivity of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (also referred to as N-chloroacetyl-5-aminosalicylic acid). This compound serves as a critical electrophilic intermediate for derivatizing the anti-inflammatory scaffold of Mesalazine (5-ASA).
Executive Summary
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is a functionalized derivative of 5-aminosalicylic acid (5-ASA). Unlike its metabolic analog N-acetyl-5-ASA, this compound features a reactive
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 5-[(2-Chloroacetyl)amino]-2-hydroxybenzoic acid |
| Common Synonyms | N-Chloroacetyl-5-aminosalicylic acid; 5-(2-Chloroacetamido)salicylic acid |
| Molecular Formula | |
| Molecular Weight | 229.62 g/mol |
| Core Scaffold | Salicylic Acid (Mesalazine derivative) |
| Reactive Moiety | |
| Predicted pKa | |
| Solubility | Soluble in DMSO, DMF, dilute alkali. Sparingly soluble in water/ethanol. |
Structural Analysis
The molecule consists of a salicylic acid backbone with an acetamide linker at the C5 position. The terminal chlorine atom creates a dipole, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack.
-
Inductive Effect: The electronegative chlorine exerts a
effect, increasing the acidity of the amide proton compared to the non-chlorinated analog. -
Hydrogen Bonding: Intramolecular H-bonding between the phenolic -OH and the carboxylate carbonyl stabilizes the core structure.
Synthetic Routes & Production
The synthesis requires precise control of pH to favor N-acylation over O-acylation. The amino group at position 5 is significantly more nucleophilic than the phenolic hydroxyl, but basic conditions must be managed to prevent hydrolysis of the chloroacetyl chloride reagent.
Protocol: Schotten-Baumann N-Acylation
Objective: Selective synthesis of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid from 5-ASA.
Reagents:
-
Chloroacetyl chloride (1.1 eq)[5]
-
Sodium Bicarbonate (
) or Pyridine -
Solvent: Acetone/Water (1:1) or THF (anhydrous)[5]
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol of 5-ASA in 20 mL of 1:1 Acetone/Water. Add 2.2 eq of
to deprotonate the carboxylic acid and amine, forming the soluble sodium salt. -
Controlled Addition: Cool the solution to 0–5°C in an ice bath. Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes.
-
Technical Note: Low temperature prevents the rapid hydrolysis of the acid chloride by water.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.[6]
-
Workup: Acidify the mixture to pH ~2.0 using 1M HCl. The product, being less soluble in its protonated form, will precipitate.
-
Purification: Filter the white/off-white solid. Wash with cold water (3x) to remove inorganic salts. Recrystallize from Ethanol/Water if necessary.
Experimental Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis pathway.
Caption: Figure 1. Step-wise synthesis workflow for N-chloroacetylation of 5-ASA via Schotten-Baumann conditions.
Reactivity & Mechanism of Action
The defining feature of this molecule is the
Mechanism: Nucleophilic Displacement
-
Nucleophile Approach: A nucleophile (Nu:), such as a cysteine thiol (-SH) or a primary amine (-NH2), attacks the
-carbon (the methylene group between the carbonyl and the chlorine). -
Transition State: A pentacoordinate transition state forms where the C-Cl bond lengthens as the C-Nu bond forms.
-
Leaving Group Departure: The chloride ion (
) is displaced, resulting in a stable thioether or amine linkage.
Selectivity:
-
Thiols (R-SH): React rapidly at physiological pH (7.4). This makes the compound an excellent probe for "Cysteine Trapping" in proteomic studies.
-
Amines (R-NH2): React slower; typically require basic conditions (pH > 8) or elevated temperatures.
Caption: Figure 2. SN2 reaction mechanism showing the displacement of chloride by a generic nucleophile.
Applications in Drug Development
This intermediate is rarely a final drug but is a versatile Linker-Payload scaffold.
-
Prodrug Synthesis:
-
The chloroacetyl group can be reacted with amino acids (e.g., Glycine) to form prodrugs with altered solubility or transport properties.
-
-
Chemical Biology Probes:
-
Used to create "suicide inhibitors" or covalent probes that target enzymes with active-site cysteines. The salicylic acid moiety directs the molecule to salicylate-binding proteins, while the chloroacetamide covalently locks the target.
-
-
Surface Immobilization:
-
The compound can be tethered to aminated silica or polymer beads via the chloroacetyl handle, creating affinity columns for purifying salicylate-binding proteins.
-
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Sensitizer: The chloroacetyl group is a potent alkylating agent. It can alkylate skin proteins, leading to allergic contact dermatitis.
-
Irritant: Causes serious eye irritation and skin irritation.
Handling Protocols:
-
PPE: Double nitrile gloves are mandatory. Use a fume hood to avoid inhalation of dust.
-
Quenching: Spills should be treated with an excess of aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential before disposal.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of the C-Cl bond).
References
-
N-Acylation of Aryl Amines: BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link
-
Parent Compound Properties: National Center for Biotechnology Information. (2025).[7][8][5] PubChem Compound Summary for CID 65512, N-Acetyl-5-Aminosalicylic Acid. Link
-
General Reactivity of Haloacetamides: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Synthesis of 5-ASA Derivatives: ChemicalBook. (2025). 5-Chloro-2-[(chloroacetyl)amino]benzoic acid Synthesis. Link
Sources
- 1. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-ACETYL-5-AMINOSALICYLIC ACID | 51-59-2 [chemicalbook.com]
